4-(Chloromethyl)-3-isopropyl-1H-pyrazole: Exact Mass, Molecular Formula, and Synthetic Workflows in Drug Development
4-(Chloromethyl)-3-isopropyl-1H-pyrazole: Exact Mass, Molecular Formula, and Synthetic Workflows in Drug Development
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks that offer both structural stability and precise vectors for late-stage functionalization. 4-(chloromethyl)-3-isopropyl-1H-pyrazole is a highly versatile intermediate utilized in the synthesis of kinase inhibitors and agrochemicals.
The pyrazole core acts as a privileged bioisostere for amide bonds, providing essential hydrogen-bond donor and acceptor capabilities. The isopropyl group at the C3 position offers a tunable lipophilic shield to occupy hydrophobic pockets (e.g., within an ATP-binding hinge region). Most critically, the chloromethyl group at the C4 position serves as a highly reactive electrophilic warhead, enabling rapid SN2 displacement by amines, thiols, or alcohols. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass derivation, and field-proven synthetic methodologies.
Physicochemical Profiling & Structural Analysis
Accurate mass determination and isotopic profiling are foundational for high-throughput screening and self-validating analytical workflows. The core precursor, 3-isopropyl-1H-pyrazole, has a molecular formula of C6H10N2 [1][2]. The substitution of a hydrogen atom at the C4 position with a chloromethyl group ( −CH2Cl ) yields the final molecular formula of C7H11ClN2 .
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 4-(chloromethyl)-3-isopropyl-1H-pyrazole |
| Molecular Formula | C7H11ClN2 |
| Exact Mass (Monoisotopic) | 158.061076 Da |
| Average Molecular Weight | 158.629 g/mol |
| Precursor CAS Number | 49633-25-2 (3-Isopropyl-1H-pyrazole) |
| Isotopic Signature | 3:1 ratio ( 35Cl / 37Cl ) |
Causality in Mass Spectrometry: The exact mass of 158.0611 Da is calculated based on the most abundant isotopes ( 12C , 1H , 35Cl , 14N ). Because natural chlorine exists as a mixture of 35Cl (75.77%) and 37Cl (24.23%), mass spectrometry analysis of this compound will inherently display a self-validating 3:1 isotopic cluster separated by 2 Da (M and M+2 peaks). This isotopic signature is critical for confirming successful chlorination during synthesis.
Synthetic Methodologies & Workflows
The synthesis of 4-(chloromethyl)-3-isopropyl-1H-pyrazole must be carefully controlled to prevent over-alkylation and the formation of hazardous byproducts. Direct Blanc chloromethylation (using formaldehyde and HCl ) of pyrazoles is generally avoided in industrial settings because it can generate highly carcinogenic bis(chloromethyl) ether and lead to uncontrolled N-alkylation[3]. Instead, a highly regioselective, three-phase approach is preferred.
Phase 1: Construction of the 3-Isopropyl-1H-pyrazole Core
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Claisen Condensation: In a flame-dried flask under an inert nitrogen atmosphere, 3-methyl-2-butanone (1.0 eq) and ethyl formate (1.2 eq) are dissolved in anhydrous THF.
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Deprotonation: Sodium methoxide (NaOMe, 1.5 eq) is added slowly at 0°C. Causality: The alkoxide base selectively abstracts the α -proton of the ketone, driving a nucleophilic acyl substitution on the ethyl formate to yield a β -keto aldehyde enolate intermediate.
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Cyclization: The reaction is quenched with glacial acetic acid, followed by the addition of hydrazine hydrate ( NH2NH2⋅H2O , 1.1 eq)[4]. The mixture is refluxed for 4 hours. Causality: Hydrazine acts as a bis-nucleophile, condensing with both carbonyl carbons to close the 5-membered heteroaromatic ring, yielding 3-isopropyl-1H-pyrazole[1].
Phase 2: C4-Formylation via Vilsmeier-Haack Reaction
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Reagent Preparation: N,N-dimethylformamide (DMF, 3.0 eq) is cooled to 0°C, and phosphorus oxychloride ( POCl3 , 1.5 eq) is added dropwise to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent).
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Electrophilic Aromatic Substitution: 3-isopropyl-1H-pyrazole (1.0 eq) is added, and the mixture is heated to 90°C for 6 hours. Causality: The electron-rich nature of the pyrazole ring, enhanced by the +M effect of the nitrogen atoms, makes the C4 position the thermodynamically and kinetically favored site for electrophilic attack.
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Hydrolysis: Pouring the mixture over crushed ice and neutralizing with NaOH hydrolyzes the iminium intermediate, yielding 3-isopropyl-1H-pyrazole-4-carbaldehyde.
Phase 3: Reduction and Chlorination
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Chemoselective Reduction: The aldehyde is dissolved in methanol and treated with sodium borohydride ( NaBH4 , 1.2 eq) at 0°C. Causality: NaBH4 is specifically chosen because it selectively reduces the aldehyde to a primary alcohol without risking the over-reduction of the heteroaromatic ring.
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Chlorination: Following aqueous workup, the intermediate alcohol is dissolved in dichloromethane (DCM) and treated with thionyl chloride ( SOCl2 , 2.0 eq) at 0°C. Causality: SOCl2 converts the hydroxyl group into a chlorosulfite leaving group, which is immediately displaced by chloride via an SN2/SNi mechanism to yield the final target.
Visualizing the Synthetic Logic
Step-by-step synthetic workflow for 4-(chloromethyl)-3-isopropyl-1H-pyrazole.
Analytical Validation Protocols
To ensure scientific integrity, the synthesized compound must be verified using self-validating analytical systems:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Validation Marker: The protonated molecular ion [M+H]+ must appear at 159.0689 m/z . The presence of the [M+H+2]+ peak at 161.0660 m/z at exactly one-third the intensity of the parent peak validates the successful incorporation of the chlorine atom.
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Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO- d6 ):
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Isopropyl Vector: Confirmed by a distinct septet at ~3.0 ppm (1H, −CH(CH3)2 ) and a doublet at ~1.2 ppm (6H, −CH(CH3)2 ).
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Chloromethyl Warhead: Validated by a sharp singlet at ~4.6 ppm (2H, −CH2Cl ). The complete disappearance of the highly deshielded aldehyde proton (~9.9 ppm) serves as an internal control confirming the success of the NaBH4 reduction step.
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Pyrazole Core: Confirmed by an aromatic singlet at ~7.6 ppm (1H, C5-H) and a broad, exchangeable singlet at ~12.5 ppm (1H, N-H).
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References
- Title: 3-(Propan-2-YL)
- Source: chemscene.
- Source: google.
- Title: CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)
Sources
- 1. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN1938278B - Process for producing 5-hydroxy-4-thiomethylpyrazole compound - Google Patents [patents.google.com]
- 4. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]
